1,4-Dichloro-2-methoxy-5-propoxybenzene

説明

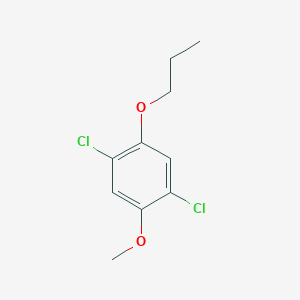

1,4-Dichloro-2-methoxy-5-propoxybenzene is a substituted benzene derivative featuring two chlorine atoms at the 1- and 4-positions, a methoxy group at position 2, and a propoxy group at position 4. The chlorine substituents confer electron-withdrawing characteristics, while the alkoxy groups (methoxy and propoxy) provide electron-donating effects, creating a push-pull electronic structure that may enhance charge transport in conjugated systems .

Synthetic routes for such compounds often involve nucleophilic substitution or Ullmann-type coupling reactions. For example, describes a synthesis involving a 3-chloropropoxy intermediate, suggesting that analogous methods could be applied to introduce the propoxy group in the target compound .

特性

分子式 |

C10H12Cl2O2 |

|---|---|

分子量 |

235.1g/mol |

IUPAC名 |

1,4-dichloro-2-methoxy-5-propoxybenzene |

InChI |

InChI=1S/C10H12Cl2O2/c1-3-4-14-10-6-7(11)9(13-2)5-8(10)12/h5-6H,3-4H2,1-2H3 |

InChIキー |

CAUHTMUCLUDUHV-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C(=C1)Cl)OC)Cl |

正規SMILES |

CCCOC1=C(C=C(C(=C1)Cl)OC)Cl |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Symmetrical substitution (e.g., 1,4-Dichloro-2,5-dimethoxybenzene) often leads to higher melting points due to crystallinity, whereas asymmetric substituents (e.g., target compound) may reduce melting points .

Physical and Chemical Properties

| Property | 1,4-Dichloro-2-methoxy-5-propoxybenzene | 1,4-Dichloro-2,5-dimethoxybenzene | 1,4-Dichloro-2-ethoxy-5-propoxybenzene |

|---|---|---|---|

| Melting Point (°C) | ~75–85 (estimated) | 110–115 | ~60–70 (estimated) |

| Solubility in THF | High | Moderate | High |

| LogP (Lipophilicity) | ~3.2 | ~2.0 | ~3.5 |

Analysis :

- The longer propoxy chain in the target compound lowers its melting point compared to the dimethoxy analog, aligning with trends in alkyl chain flexibility .

- Increased lipophilicity (higher LogP) improves compatibility with organic solvents used in polymer processing, a critical factor for thin-film device fabrication .

Electronic and Optoelectronic Properties

emphasizes that alkoxy and halogen substituents directly influence the HOMO/LUMO levels of organic semiconductors. For example:

- Chlorine lowers LUMO levels (electron-withdrawing), enhancing electron affinity.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Target Compound (estimated) | -5.3 | -2.8 | 2.5 |

| 1,4-Dichloro-2,5-dimethoxybenzene | -5.1 | -2.6 | 2.5 |

| P3HT (reference polymer) | -5.0 | -3.0 | 2.0 |

Implications: The target compound’s band gap is comparable to symmetric analogs but wider than that of P3HT, a benchmark polymer in organic photovoltaics.

Application-Specific Comparison

- Organic Photovoltaics (OPVs) : Unlike PPV or P3HT, the target compound lacks extended conjugation, limiting its direct use in bulk heterojunction cells. However, its substituents could stabilize charge-transfer complexes in blended systems .

- Chemical Synthesis : The chlorine atoms enable further functionalization (e.g., Suzuki coupling), similar to intermediates described in , where chloropropoxy groups participate in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。